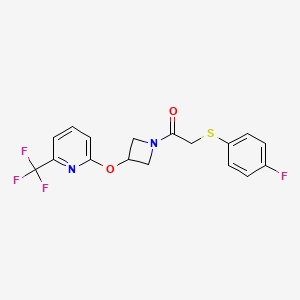
2-((4-Fluorophenyl)thio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((4-Fluorophenyl)thio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H14F4N2O2S and its molecular weight is 386.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((4-Fluorophenyl)thio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial properties, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be broken down into several key components:
- 4-Fluorophenyl Thio Group : This moiety contributes to the lipophilicity and potential interaction with biological targets.
- Azetidine Ring : A saturated five-membered ring that may influence the compound's conformational flexibility and biological interactions.
- Trifluoromethyl Pyridine : This substituent is known for enhancing biological activity through improved binding affinity and metabolic stability.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, research on related pyridine-based compounds has shown promising antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.5 µg/mL |
| Compound B | E. coli | 1.0 µg/mL |
| Compound C | Pseudomonas aeruginosa | 0.25 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components. Research has highlighted that:
- Substituent Positioning : The para position of the fluorine atom on the phenyl ring enhances antibacterial activity compared to ortho or meta substitutions.
- Heterocyclic Rings : The presence of heterocycles such as pyridine increases binding affinity to bacterial enzymes, which is crucial for antimicrobial efficacy .
Case Study 1: Antitubercular Activity
In a study conducted by Dhumal et al. (2016), a series of oxadiazole derivatives, structurally similar to our compound, were tested for their antitubercular properties. The most active compounds demonstrated strong inhibition of Mycobacterium bovis BCG, indicating that modifications in the azetidine ring could yield similar or enhanced activity against tuberculosis .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of pyridine derivatives, revealing that specific substitutions could lead to significant neuroprotection in models of neurodegeneration. This suggests that our compound might also possess neuroprotective properties due to its structural features .
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F4N2O2S/c18-11-4-6-13(7-5-11)26-10-16(24)23-8-12(9-23)25-15-3-1-2-14(22-15)17(19,20)21/h1-7,12H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXUOMKFVWNVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSC2=CC=C(C=C2)F)OC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













